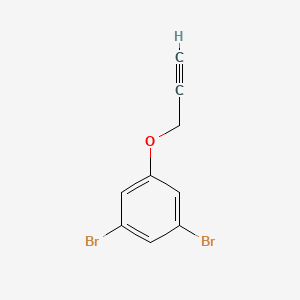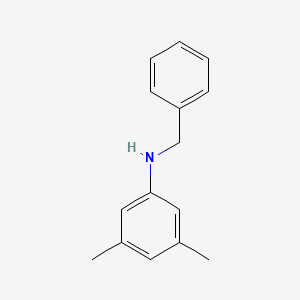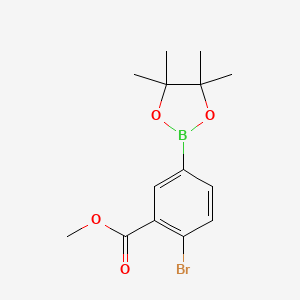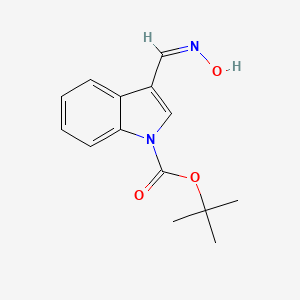![molecular formula C40H30N4 B6319132 4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95% CAS No. 1610471-69-6](/img/structure/B6319132.png)
4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95% (4,4,4,4-PTTB) is a synthetic compound used in research and laboratory experiments. It is a derivative of pyrene, a naturally occurring aromatic hydrocarbon found in coal tar. 4,4,4,4-PTTB has been studied extensively in the past few decades as a potential platform for a variety of research applications due to its unique chemical structure and properties.
科学的研究の応用
Environmental Remediation and Bioremediation
Pyrene, a polycyclic aromatic hydrocarbon (PAH), has been studied extensively for its environmental impact and the bioremediation approaches to mitigate its effects. The study by Qutob et al. (2022) reviews the bioremediation of pyrene using Mycobacterium strains. These strains can efficiently degrade pyrene, reducing its concentration in contaminated sites. Such research is critical for developing strategies to clean up environments polluted with PAHs, suggesting potential applications for related compounds in environmental remediation.
Photophysical Studies for Material Science
The photophysical properties of pyrene derivatives are of interest in material science, particularly in studying the interaction of potential carcinogens with biologically relevant macromolecules. Banerjee et al. (2013) conducted ultrafast spectroscopic studies on benzo[a]pyrene (BP), revealing insights into energy/charge transfer reactions crucial for designing optoelectronic materials. Such studies underscore the importance of understanding the interactions at the molecular level, which could be relevant for "4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%" in similar applications.
Detoxification and Food Safety
The role of probiotic and lactic acid bacteria in detoxifying benzo[a]pyrene, as reviewed by Shoukat (2020), highlights the potential of biological agents in mitigating the effects of toxic compounds found in the environment and food. This area of research is crucial for improving food safety and reducing health risks associated with PAH exposure.
Advanced Materials and Thermoelectric Performance
Research on enhancing the thermoelectric performance of materials, such as the study on PEDOT:PSS by Zhu et al. (2017), indicates the ongoing efforts to improve the efficiency of organic thermoelectric materials. While "4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%" is not directly mentioned, its structural complexity and potential electronic properties could make it an interesting candidate for similar studies in the field of advanced functional materials.
作用機序
Target of Action
The primary target of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline is the formation of covalent organic frameworks (COFs). This compound acts as a tecton fluorescent probe linker with four aniline side arms extending the pyrene core at 1,3,6,8-positions .
Mode of Action
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline interacts with its targets through condensation polymerization. It forms conjugated pyrene-based COFs, such as PyDF-COF and PyBMT-COF, when combined with other compounds like 2,5-difluoroterephthalaldehyde or 2,5-bis(methylthio)terephthalaldehyde .
Biochemical Pathways
The compound plays a crucial role in the formation of COFs, which are involved in various biochemical pathways. For instance, the introduction of flexible sulfonic acid groups on the channel walls of 2D covalent organic framework PyTTA–DHTA-COF enhances intrinsic proton conductivity .
Result of Action
The result of the action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline is the formation of stable and luminescent COFs. These COFs exhibit strong fluorescence emissions in various solvents, with their emission maxima gradually red-shifting upon increasing the polarity of the solvent . They also demonstrate photocatalytic hydrogen production .
Action Environment
The action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline can be influenced by environmental factors. For instance, the presence of light can affect its fluorescence properties . Additionally, the compound’s stability and efficacy can be affected by temperature and humidity .
特性
IUPAC Name |
4-[3,6,8-tris(4-aminophenyl)pyren-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H30N4/c41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-22H,41-44H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTZQQXBFDIDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1610471-69-6 |
Source


|
| Record name | 4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)